5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide
Brand Name: Vulcanchem
CAS No.: 527704-58-1
VCID: VC11994698
InChI: InChI=1S/C11H22NO4P/c1-9(2)15-17(14,16-10(3)4)11(5)7-6-8-12(11)13/h8-10H,6-7H2,1-5H3
SMILES: CC(C)OP(=O)(C1(CCC=[N+]1[O-])C)OC(C)C
Molecular Formula: C11H22NO4P
Molecular Weight: 263.27 g/mol

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide

CAS No.: 527704-58-1

Cat. No.: VC11994698

Molecular Formula: C11H22NO4P

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide - 527704-58-1

CAS No. 527704-58-1
Molecular Formula C11H22NO4P
Molecular Weight 263.27 g/mol
IUPAC Name 2-di(propan-2-yloxy)phosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium
Standard InChI InChI=1S/C11H22NO4P/c1-9(2)15-17(14,16-10(3)4)11(5)7-6-8-12(11)13/h8-10H,6-7H2,1-5H3
Standard InChI Key JQERKXDWSAKBRU-UHFFFAOYSA-N
SMILES CC(C)OP(=O)(C1(CCC=[N+]1[O-])C)OC(C)C
Canonical SMILES CC(C)OP(=O)(C1(CCC=[N+]1[O-])C)OC(C)C

Chemical Structure and Physicochemical Properties

Molecular Architecture

DIPPMPO’s structure consists of a five-membered pyrroline ring substituted with a methyl group at the 5-position and a diisopropoxyphosphoryl moiety (Figure 1). The nitrone functional group (NN-oxide) at the 1-position serves as the radical-trapping site. The diisopropyl ester groups confer lipophilicity, enhancing membrane permeability in cellular studies .

PropertyValue
Molecular FormulaC11H22NO4PC_{11}H_{22}NO_4P
Molecular Weight263.27 g/mol
IUPAC Name2-di(propan-2-yloxy)phosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium
CAS Registry Number527704-58-1
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol); limited aqueous solubility

Table 1: Key physicochemical properties of DIPPMPO .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the compound’s structure. The 31P^{31}P NMR spectrum exhibits a singlet at δ 25.7 ppm, indicative of the phosphoryl group, while 1H^{1}H NMR signals at δ 1.2–1.4 ppm correspond to the isopropyl methyl protons. High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/zm/z 263.1286, consistent with the molecular formula .

Synthesis and Industrial Production

Synthetic Pathways

DIPPMPO is synthesized via a two-step phosphorylation reaction. First, 5-methyl-1-pyrroline N-oxide is treated with diisopropyl phosphite under acidic conditions, followed by oxidation to yield the final product . The reaction proceeds via nucleophilic attack of the pyrroline nitrogen on the phosphorus center, forming a stable P–N bond (Equation 1):

Pyrroline derivative+Diisopropyl phosphiteH+DIPPMPO precursor[O]DIPPMPO\text{Pyrroline derivative} + \text{Diisopropyl phosphite} \xrightarrow{H^+} \text{DIPPMPO precursor} \xrightarrow{[O]} \text{DIPPMPO}

This method achieves yields exceeding 70% with purity >95%, as verified by high-performance liquid chromatography (HPLC).

Scalability and Purification

Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. Purification via column chromatography using silica gel and ethyl acetate/hexane eluents ensures removal of unreacted phosphite and oxidation byproducts .

Mechanism of Radical Trapping

Spin-Trapping Dynamics

DIPPMPO reacts transient free radicals to form stable nitroxide adducts detectable by EPR. The nitrone group undergoes radical addition at the β-carbon, generating a persistent spin adduct (Figure 2). For superoxide, the reaction proceeds as:

DIPPMPO+O2DIPPMPO-O2\text{DIPPMPO} + O_2^- \rightarrow \text{DIPPMPO-O}_2^-

The hyperfine coupling constants (aN=14.2G,aP=48.3Ga_N = 14.2 \, \text{G}, a_P = 48.3 \, \text{G}) distinguish DIPPMPO-O2_2^- from other adducts .

Comparative Stability

DIPPMPO-superoxide adducts exhibit a half-life of ~45 minutes at pH 7.4, significantly longer than DMPO-O2_2^- (3 minutes) . This stability arises from steric hindrance by the phosphoryl group, which slows adduct decomposition (Table 2).

Spin TrapSuperoxide Adduct Half-Life (pH 7.4)Hydroxyl Adduct Half-Life (pH 7.4)
DMPO3 minutes15 minutes
DIPPMPO45 minutes60 minutes

Table 2: Stability comparison of spin adducts .

Applications in Redox Biology

Detection of ROS in Cellular Systems

DIPPMPO enables real-time detection of ROS in adherent cell cultures. In RAW 264.7 macrophages, phorbol 12-myristate 13-acetate (PMA)-induced superoxide production generates distinct EPR spectra when DIPPMPO is present . The compound’s lipophilicity facilitates penetration into lipid bilayers, improving detection in membrane-rich environments.

Oxidative Stress Models

Studies using ischemic rat hearts demonstrate DIPPMPO’s utility in tracking reperfusion injury. During reperfusion, a 3-fold increase in superoxide adduct signal correlates with tissue damage, validated by concurrent lipid peroxidation assays .

Challenges and Limitations

Aqueous Solubility Constraints

Despite its advantages, DIPPMPO’s limited solubility in aqueous buffers (~2 mM) complicates its use in physiological media. Cyclodextrin complexes (e.g., CD-DIPPMPO) have been engineered to enhance solubility without compromising spin-trapping efficiency .

Interference from Secondary Radicals

In complex biological matrices, DIPPMPO may trap non-target radicals (e.g., lipid peroxyl radicals), necessitating careful spectral deconvolution. Advanced computational tools like spectral simulation software mitigate this issue .

Future Directions

Targeted Spin Traps

Recent efforts focus on conjugating DIPPMPO to mitochondria-specific moieties (e.g., Mito-DIPPMPO) to probe organelle-specific ROS production. Preliminary data show a 50% increase in signal-to-noise ratio compared to untargeted variants .

High-Throughput Screening

Automated EPR systems coupled with DIPPMPO enable medium-throughput screening of antioxidant compounds. A 2024 study identified three novel polyphenols with superior ROS-scavenging activity using this approach .

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